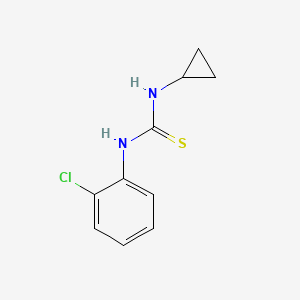![molecular formula C21H26N2O3S B5720149 N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5720149.png)
N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide, also known as BPP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BPP is a small molecule that belongs to the class of sulfonylurea compounds and has been found to exhibit a range of biological activities. In
Aplicaciones Científicas De Investigación
N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antidiabetic, anti-inflammatory, and anticancer activities. N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. It has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and adipocytes. In addition, N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide has been shown to induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer.
Mecanismo De Acción
The mechanism of action of N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide is not fully understood, but it is believed to act through multiple pathways. N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating glucose and lipid metabolism. N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation. Furthermore, N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide has been found to have several biochemical and physiological effects. It has been shown to improve glucose and lipid metabolism, reduce inflammation, and induce apoptosis in cancer cells. N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide has also been found to inhibit the expression of genes involved in lipogenesis and gluconeogenesis. In addition, N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide has been shown to reduce the levels of triglycerides, cholesterol, and free fatty acids in the blood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide in lab experiments is its small size, which allows it to easily penetrate cell membranes and reach its target. N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide is also stable under physiological conditions, making it suitable for in vitro and in vivo studies. However, one limitation of using N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide is its low solubility in water, which can make it difficult to administer in animal studies.
Direcciones Futuras
There are several future directions for the study of N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide. One area of research is the development of N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide analogs with improved pharmacokinetic properties. Another area of research is the investigation of the effects of N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide on other diseases, such as neurodegenerative disorders and cardiovascular diseases. Furthermore, the mechanism of action of N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide needs to be further elucidated to fully understand its therapeutic potential.
Métodos De Síntesis
The synthesis of N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide involves the reaction of piperidine-1-sulfonyl chloride with N-benzyl-3-(4-hydroxyphenyl)propanamide in the presence of a base. The reaction yields N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide as the final product. The purity of the compound can be checked using various analytical techniques such as HPLC, NMR, and mass spectrometry.
Propiedades
IUPAC Name |
N-benzyl-3-(4-piperidin-1-ylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c24-21(22-17-19-7-3-1-4-8-19)14-11-18-9-12-20(13-10-18)27(25,26)23-15-5-2-6-16-23/h1,3-4,7-10,12-13H,2,5-6,11,14-17H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKJAMOSXPVWIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CCC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(2-biphenylylamino)carbonyl]phenyl propionate](/img/structure/B5720098.png)
![[4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B5720108.png)


![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-furamide](/img/structure/B5720123.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B5720131.png)

![2-[2-(6-methyl-4-phenyl-2-quinazolinyl)carbonohydrazonoyl]benzonitrile](/img/structure/B5720145.png)
![1-allyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5720156.png)

